molecular formula C7H6Cl2N2 B1334652 Benzaldehyde, 2,6-dichloro-, hydrazone

Benzaldehyde, 2,6-dichloro-, hydrazone

Cat. No.: B1334652
M. Wt: 189.04 g/mol
InChI Key: BDYTWFKXYPSYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde, 2,6-dichloro-, hydrazone is a useful research compound. Its molecular formula is C7H6Cl2N2 and its molecular weight is 189.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Benzaldehyde, 2,6-dichloro-, hydrazone serves as an important intermediate in the synthesis of various organic compounds. Its ability to form stable complexes with metal ions allows it to be utilized in numerous chemical reactions, making it a versatile reagent in organic synthesis .

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of hydrazones can possess significant antibacterial activity against various bacterial strains. For instance, a series of hydrazone analogues were tested for their antibacterial effects on Escherichia coli and Staphylococcus aureus, demonstrating promising results with minimum inhibitory concentration (MIC) values ranging from 1.59 to 0.39 µg/ml .
  • Anticancer Potential : The compound is also being investigated for its anticancer properties. Novel compounds derived from the acylhydrazone group have been synthesized and evaluated for their efficacy against cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Research is ongoing to evaluate its effectiveness as a lead compound for drug development targeting infectious diseases and cancer .

Industrial Applications

This compound finds applications in various industrial sectors:

  • Dyes and Pigments : The compound is used in the production of dyes and pigments due to its chemical properties that allow for color stability and vibrancy .
  • Agrochemicals : It serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. For example, it plays a role in producing benzoylurea compounds used in pest control formulations .

Case Study 1: Antibacterial Activity Assessment

A study conducted by Ajani et al. (2017) evaluated a series of hydrazone derivatives for their antibacterial activity against six bacterial species. The results indicated that certain derivatives exhibited potent antibacterial effects with low MIC values, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Evaluation

Research published in Pharmaceutical Sciences explored novel N-acyl hydrazone derivatives synthesized from benzaldehyde derivatives. These compounds were tested against various cancer cell lines, revealing significant cytotoxicity and promising leads for further drug development .

Properties

IUPAC Name

(2,6-dichlorophenyl)methylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYTWFKXYPSYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.